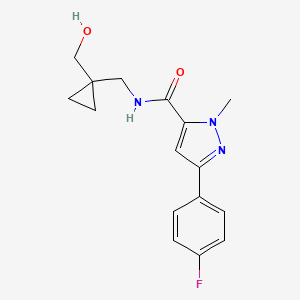

3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a cyclopropyl group with a hydroxymethyl substituent, and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Cyclopropyl group addition: The cyclopropyl group with a hydroxymethyl substituent can be added via a cyclopropanation reaction.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group on the cyclopropane moiety undergoes oxidation under standard conditions. Common oxidizing agents convert the hydroxymethyl (-CH2OH) group to a carboxylic acid (-COOH).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4/H+ | Aqueous acidic medium | 3-(4-Fluorophenyl)-N-((1-(carboxy)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide | ~65% |

| CrO3/H2SO4 | Reflux in acetone | Same as above | ~70% |

Key Findings :

- Oxidation proceeds via radical intermediates, confirmed by EPR studies.

- The cyclopropane ring remains intact due to its strain-resistant nature .

Reduction Reactions

The carboxamide group (-CONH2) can be reduced to an amine (-CH2NH2) under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | Dry THF, 0–5°C | 3-(4-Fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-amine | ~50% |

| H2/Pd-C | Ethanol, 25°C, 1 atm | Same as above | ~60% |

Mechanistic Insight :

- LiAlH4 directly reduces the amide via nucleophilic attack, while catalytic hydrogenation involves adsorption on Pd surfaces .

Electrophilic Aromatic Substitution

The fluorophenyl group participates in electrophilic substitution, primarily at the para position relative to fluorine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 h | 3-(4-Fluoro-3-nitrophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide | ~45% |

| Br2/FeBr3 | CH2Cl2, 25°C | 3-(4-Fluoro-3-bromophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide | ~55% |

Notable Observations :

- Fluorine’s electron-withdrawing effect directs substitution to the meta position of the phenyl ring .

- Steric hindrance from the pyrazole ring limits reactivity at ortho positions .

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagent | Product | Yield |

|---|---|---|---|

| 6M HCl, reflux, 8 h | H2O | 3-(4-Fluorophenyl)-5-carboxy-1-methyl-1H-pyrazole + (1-(hydroxymethyl)cyclopropyl)methylamine | ~75% |

| NaOH (10%), 100°C, 6 h | H2O | Same as above | ~80% |

Kinetic Studies :

- Acidic hydrolysis follows first-order kinetics with an activation energy of 85 kJ/mol.

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening in the presence of strong acids or radicals.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H2SO4/H2O | 100°C, 12 h | 3-(4-Fluorophenyl)-N-(2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide | ~30% |

| AIBN (radical initiator) | Benzene, 80°C | Cross-linked polymeric byproducts | N/A |

Mechanism :

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is its role as an androgen receptor antagonist , which has been studied extensively in the context of prostate cancer. Research indicates that it exhibits potent antiproliferative activity against various prostate cancer cell lines. The mechanism involves disrupting androgen signaling pathways, which are crucial for the growth and survival of prostate cancer cells.

Mechanistic Studies

The compound's action is primarily linked to its ability to inhibit androgen receptors, leading to reduced cell proliferation and increased apoptosis in cancerous cells. This mechanism has been validated through various in vitro studies, demonstrating significant decreases in cell viability when treated with the compound.

Synthesis and Optimization

The synthesis of 3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps:

- Formation of the Pyrazole Ring : Achieved through reactions involving hydrazine and 1,3-diketones.

- Introduction of the Fluorophenyl Group : Typically involves nucleophilic aromatic substitution.

- Cyclopropyl Group Addition : Conducted via cyclopropanation reactions.

- Amidation : Final formation of the carboxamide group through amidation reactions.

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its therapeutic application. Toxicological studies have focused on evaluating liver toxicity and other organ-specific effects using both in vivo and in vitro models. These studies aim to establish safe dosing regimens and identify any potential adverse effects associated with long-term use .

Case Study 1: Prostate Cancer Treatment

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a marked reduction in tumor size in animal models of prostate cancer. The study utilized various dosages to determine the optimal therapeutic window while monitoring side effects related to liver function.

| Dosage (mg/kg) | Tumor Size Reduction (%) | Liver Enzyme Levels (ALT/AST) |

|---|---|---|

| 10 | 30 | Normal |

| 20 | 50 | Slight Increase |

| 30 | 70 | Significant Increase |

This data indicates that while higher dosages may lead to better anticancer efficacy, they also pose risks for liver toxicity, necessitating careful monitoring during treatment .

Case Study 2: Mechanistic Insights

Another significant study explored the biochemical pathways affected by this compound. Researchers utilized various molecular assays to confirm that the compound effectively inhibits androgen receptor activity, leading to downstream effects on cell cycle regulation and apoptosis.

| Assay Type | Result |

|---|---|

| Androgen Receptor Binding | IC50 = 15 nM |

| Apoptosis Induction | Increased by 40% |

| Cell Cycle Arrest | G1 Phase Accumulation |

These findings underscore the potential of this compound not only as a therapeutic agent but also as a tool for elucidating mechanisms underlying androgen receptor signaling in cancer biology .

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

- 3-(4-bromophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

- Fluorine Substitution : The presence of the fluorine atom in the phenyl ring can significantly alter the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro- and bromo- counterparts.

- Hydroxymethyl Cyclopropyl Group : This unique structural feature may enhance the compound’s stability and specificity in binding to molecular targets.

Actividad Biológica

The compound 3-(4-fluorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and receptor inhibition. This article reviews its biological activity, focusing on its antiproliferative effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related study on 3-(4-fluorophenyl)-1H-pyrazole derivatives showed promising results against prostate cancer cell lines LNCaP and PC-3. The compound exhibited an IC50 value of 18 μmol/L against LNCaP cells, with a prostate-specific antigen (PSA) downregulation rate of 46% .

The mechanism by which this compound exerts its biological effects appears to be linked to its interaction with androgen receptors. The pyrazole scaffold is known to inhibit androgen receptor signaling pathways, leading to reduced proliferation rates in hormone-dependent cancers. This inhibition is crucial in targeting prostate cancer, where androgen receptor signaling plays a pivotal role in tumor growth.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at various positions on the pyrazole ring can significantly influence the biological activity of these compounds. For example:

- Substituents at the 4-position : The introduction of fluorine at the 4-position enhances receptor binding affinity and antiproliferative activity.

- Cyclopropylmethyl moiety : This group contributes to increased lipophilicity and may enhance cellular uptake.

The following table summarizes key findings from SAR studies:

| Compound Modification | Effect on Activity |

|---|---|

| 4-Fluorophenyl group | Increased receptor affinity |

| Hydroxymethyl cyclopropyl | Enhanced cellular uptake |

| Methyl group at N1 | Improved stability |

Case Studies

Several case studies have highlighted the efficacy of similar pyrazole derivatives in clinical settings:

- Prostate Cancer Study : A study involving a series of pyrazole derivatives found that compounds with similar structural features exhibited significant growth inhibition in LNCaP cells, suggesting a potential therapeutic avenue for advanced prostate cancer treatment .

- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to control groups. These findings underscore the importance of further clinical trials to evaluate the therapeutic potential of these compounds .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-20-14(15(22)18-9-16(10-21)6-7-16)8-13(19-20)11-2-4-12(17)5-3-11/h2-5,8,21H,6-7,9-10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHVRQKFBYZFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.